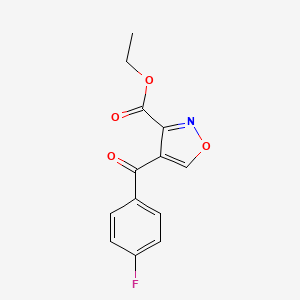

Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate is a fluorinated ketoester derived building block . It is used as a ligand in catalytic reactions and as a synthetic intermediate of pyrimidine for OLEDs, semiconductors, and DSSCs . It is also used as a precursor in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines, which have potential use as antimalarial treatments .

Synthesis Analysis

The compound can be obtained by the reaction of 4-fluoroacetophenone with diethyl carbonate and sodium hydride as the base in great yield . It has also been used in condensation reactions with benzofurazan oxide to yield 2-(carboethoxy)-3-(4′-fluoro)phenylquinoxaline1,4-dioxide .Molecular Structure Analysis

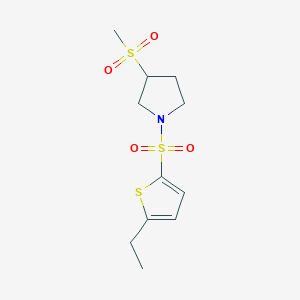

The molecular formula of Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate is C11H11FO3 . It has a molecular weight of 210.20 . The structure of the compound includes a fluorobenzoyl group attached to an isoxazole ring, which is further esterified with an ethyl group .Chemical Reactions Analysis

Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate is a versatile synthetic reagent. It is used as a precursor for various reactions including diamine condensation reactions, Michael addition reactions, oxidative cross-coupling reactions, keto ester cyclization, and Conia-ene reactions .Physical And Chemical Properties Analysis

Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate is a liquid at 20 degrees Celsius . It has a boiling point of 120°C at 1 mmHg . The specific gravity of the compound is 1.19 at 20/20°C , and its refractive index is 1.51 .科学的研究の応用

Synthesis of Benzimidazoles and Perimidines

This compound can be used in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines . These compounds have potential use as antimalarial treatments .

Synthesis of Hydroxybenzophenones

It can also be used in base-promoted domino Michael addition/cyclization/elimination reactions for the synthesis of hydroxybenzophenones . Hydroxybenzophenones are important compounds in organic chemistry and have various applications, including the synthesis of pharmaceuticals .

Oxidative Cross-Coupling with Indoles

This compound can be used in oxidative cross-coupling with indoles via dioxygen activation . This reaction is useful in the synthesis of complex organic molecules .

Cyclization of Keto Esters

It can be used in the cyclization of keto esters for the synthesis of pyrones . Pyrones are a class of organic compounds with a wide range of biological activities .

5. Synthesis of α-Acetoxy β-Amino Acid Derivatives This compound can be used in Lewis base catalyzed hydrosilylation for the synthesis of α-acetoxy β-amino acid derivatives . These derivatives are important in the field of medicinal chemistry .

Fluorinated Building Blocks

Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate can serve as a fluorinated building block in the synthesis of various organic compounds . The introduction of fluorine into organic compounds can significantly alter their properties, making this an important area of research .

特性

IUPAC Name |

ethyl 4-(4-fluorobenzoyl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO4/c1-2-18-13(17)11-10(7-19-15-11)12(16)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFGUQZRRHLZGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chloro-6-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886241.png)

![Sodium;[3-methoxy-2-(methoxymethyl)propyl] sulfate](/img/structure/B2886242.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2886244.png)

![N-cyclohexyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2886252.png)

![4-Tert-butyl-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2886255.png)

![2,5-dichloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2886257.png)

![N-[Cyano(cyclopropyl)methyl]-1-[(4-fluorophenyl)methyl]-5-methyltriazole-4-carboxamide](/img/structure/B2886258.png)

![5-amino-N-(4-chlorophenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2886259.png)